molecular formula C21H21F2N3OS B2489528 N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide CAS No. 1164561-77-6

N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide

Cat. No.: B2489528
CAS No.: 1164561-77-6
M. Wt: 401.48
InChI Key: IQJBZWPBLGXOKZ-VMPITWQZSA-N
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Description

N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide is a novel compound with the molecular formula C21H21F2N3OS and a molecular weight of 401.48.

Properties

IUPAC Name

2,6-difluoro-N-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3OS/c22-17-9-4-10-18(23)19(17)20(27)24-21(28)26-14-12-25(13-15-26)11-5-8-16-6-2-1-3-7-16/h1-10H,11-15H2,(H,24,27,28)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJBZWPBLGXOKZ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the cinnamyl group can be substituted with other functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide has several scientific research applications:

    Neuroprotection and Antidementia: Derivatives of this compound, such as FK960, have shown neuroprotective properties and potential antidementia effects by augmenting long-term potentiation in the hippocampal pathway and enhancing the production of glial cell line-derived neurotrophic factor.

    Anticancer: Certain derivatives have demonstrated anticancer activity in cell culture, indicating potential as therapeutically effective anticancer drugs.

    Antimicrobial: Novel derivatives containing a carbothioamide moiety have shown promising antibacterial activity against several bacterial species.

Mechanism of Action

The mechanism of action of N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, FK960, a derivative of this compound, enhances long-term potentiation in the hippocampal pathway, which is associated with memory and cognitive functions. Additionally, it promotes the production of neurotrophic factors, which support the survival and growth of neurons.

Comparison with Similar Compounds

N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide can be compared with other similar compounds, such as:

    2-(4-cinnamoyl-1-piperazinyl)-quinoline: This compound has shown anticancer activity in cell culture.

    N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carbothioamide: These derivatives have demonstrated antimicrobial activity.

The uniqueness of this compound lies in its diverse range of applications and its ability to interact with multiple molecular targets and pathways.

Biological Activity

N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20F2N2S\text{C}_{19}\text{H}_{20}\text{F}_2\text{N}_2\text{S}

This compound features a piperazine ring, a cinnamyl moiety, and difluorobenzamide, which contribute to its biological properties.

Research indicates that the biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against various diseases.
  • Receptor Interaction : It is hypothesized that this compound interacts with specific receptors in the central nervous system (CNS), potentially modulating neurotransmitter levels and influencing neurological outcomes.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, protecting cells from oxidative stress.

In Vivo Studies

In vivo studies have demonstrated promising results regarding the efficacy of this compound:

  • Neuroprotective Effects : Animal models subjected to ischemic conditions showed reduced cerebral edema and improved recovery when treated with this compound. The compound's ability to protect against lipid peroxidation was particularly noteworthy .
Study TypeModel UsedOutcome
NeuroprotectionRat ischemia modelReduced cerebral edema
Antioxidant activityLipid peroxidation assaySignificant inhibition observed

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring and the cinnamyl side chain can significantly influence the biological activity of the compound. For instance:

  • Cinnamyl Substituents : Variations in the cinnamyl group affect binding affinity to target receptors.
  • Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity, improving CNS penetration and bioavailability.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Ischemic Stroke : In a controlled study involving rats with induced ischemic stroke, administration of the compound resulted in a notable decrease in neurological deficits compared to control groups.
  • Case Study on Antidepressant Activity : Another study explored its effects on depression-like behaviors in mice. Results indicated that treatment with this compound led to significant improvements in behavioral tests commonly used to assess antidepressant efficacy.

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